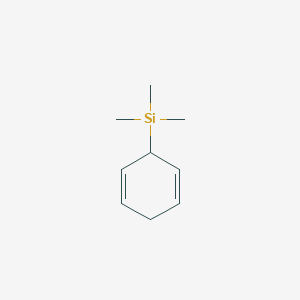
Cyclohexa-2,5-dien-1-yl(trimethyl)silane
Cat. No. B8300526
M. Wt: 152.31 g/mol
InChI Key: HPQAFWGDGJFSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572928B2
Procedure details


1,4-Cyclohexadiene (0.47 mL, 5 mmol, 1 eq.) was dissolved in TBF (8 mL), cooled to −78° C. and s-BuLi (4.5 mL, 1.2 M, 5.5 mmol, 1.1 eq.) was added slowly. The resulting solution was treated with TMEDA (0.77 mL, 5 mmol, 1 eq.) and the reaction was allowed to warm to −45° C. over 2 hours. Me3SiCl (0.7 mL, 5.5 mmol, 1.1 eq.) was added, the reaction mixture was stirred for 1 hour at room temperature and then quenched with H2O and Et2O. The organic layer was separated and washed with H2O (2×30 mL), (aq) sat. NH4Cl (30 mL), brine (30 mL) and dried over MgSO4. Removal of the solvent in vacuo and distillation using Kugelrohr apparatus (30 mbar, 70° C.) afforded the product as colourless oil (0.53 g, 3.47 mmol, 70% yield): 1H NMR (400 MHz, CDCl3), δ 5.56 (2H, m, H-3), 5.55 (2H, m, H-4), 2.69 (2H, m, H-5), 2.22 (1H, m, H-2), 0.03 (9H, s, H-1); 13C NMR (100 MHz, CDCl3) δ 126.31 (C-3), 121.33 (C-4), 31.52 (C-5), 26.40 (C-2), −3.55 (C-1); IR (CDCl3, cm−1) 3027 (m, C—H), 2959 (m, C—H), 1622 (w, C═C), 743, (m, C—H); MS (FI+, m/z), 152.10 [M].

[Compound]
Name
TBF
Quantity
8 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[Li]C(CC)C.CN(CCN(C)C)C.[Si:20](Cl)([CH3:23])([CH3:22])[CH3:21]>>[CH:1]1([Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.47 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CCC=CC1
|
[Compound]
|
Name
|
TBF
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCN(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to −45° C. over 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with H2O and Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O (2×30 mL), (aq) sat. NH4Cl (30 mL), brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
in vacuo and distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Kugelrohr apparatus (30 mbar, 70° C.)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CCC=C1)[Si](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.47 mmol | |
| AMOUNT: MASS | 0.53 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

